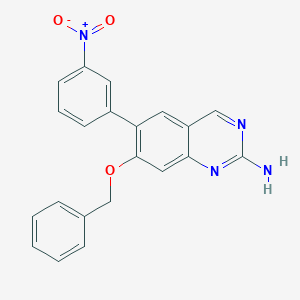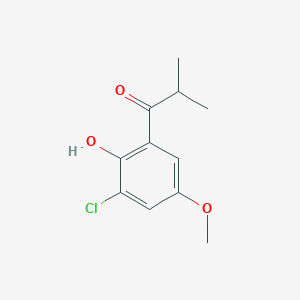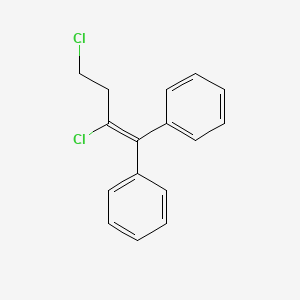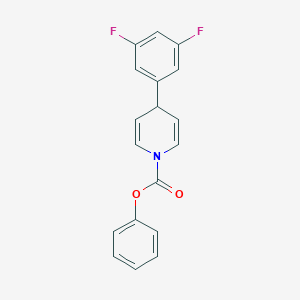
4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound may participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2H-indole: A simpler indole derivative with similar structural features.
Tetrazole derivatives: Compounds containing the tetrazole moiety, which may have comparable biological activities.
Uniqueness
4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole is unique due to the combination of the dichloro-indole and tetrazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
648417-03-2 |
|---|---|
Fórmula molecular |
C9H5Cl2N5 |
Peso molecular |
254.07 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(2H-tetrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C9H5Cl2N5/c10-4-1-6(11)5-3-8(12-7(5)2-4)9-13-15-16-14-9/h1-3,12H,(H,13,14,15,16) |
Clave InChI |
ACEJBELEGACMJY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=C2)C3=NNN=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
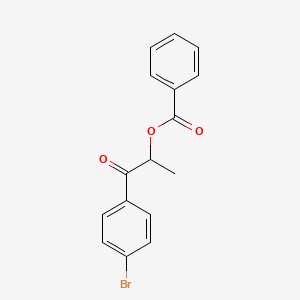
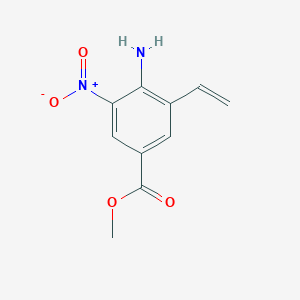
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
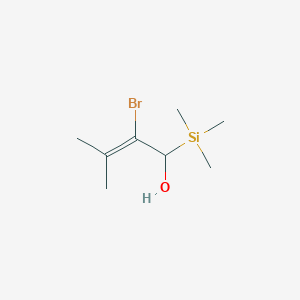
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)


